3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Overview
Description
3,5-Bis(trifluoromethyl)phenyl isothiocyanate is a chemical compound that has been utilized as a derivatization reagent for the analysis of biogenic amines such as histamine, tyramine, tryptamine, and 2-phenylethylamine. This compound facilitates the elimination of the purification step in the analysis process, allowing for the straightforward separation and determination of derivatives, particularly in the context of beverage testing .
Synthesis Analysis
The synthesis of related compounds with trifluoromethylphenyl groups has been reported, such as the reaction of RFLi with PnCl3 to produce bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines . Although not directly synthesizing 3,5-bis(trifluoromethyl)phenyl isothiocyanate, these methods provide insight into the synthetic strategies that could be employed for compounds with similar substituents.
Molecular Structure Analysis
The molecular structure of 3,5-bis(trifluoromethyl)phenyl isothiocyanate and its derivatives has been explored through various techniques. For instance, the crystal structures of bis(trifluoromethyl)phenyl derivatives of arsenic and antimony have been elucidated, revealing the introduction of RF substituents onto the pnictogen center and providing information on the coordination behavior of these compounds . Additionally, the structural and electronic effects of tris{bis(trifluoromethyl)phenyl}borane isomers have been investigated, highlighting the influence of substituent positioning on reactivity .
Chemical Reactions Analysis
The reactivity of 3,5-bis(trifluoromethyl)phenyl isothiocyanate has been demonstrated in its application for the determination of biogenic amines, where it reacts with these amines to form derivatives that can be analyzed by LC-MS/MS and 19F NMR . Furthermore, the Julia–Kocienski olefination reaction has been successfully employed using 3,5-bis(trifluoromethyl)phenyl sulfones to synthesize tri- and tetrasubstituted olefins, showcasing the compound's utility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-bis(trifluoromethyl)phenyl isothiocyanate have been studied theoretically using DFT methods. The FTIR and FT-Raman spectra, as well as the HOMO, LUMO, and Gap energy, have been calculated to understand the compound's spectroscopic properties and its potential nonlinear optical applications . Additionally, the thermal and electronic properties of related perfluorinated compounds have been characterized, providing insights into the behavior of fluorinated materials in various applications .
Scientific Research Applications
Derivatization Agent in Analytical Chemistry
3,5-Bis(trifluoromethyl)phenyl isothiocyanate serves as an effective reagent for the derivatization of biogenic amines such as histamine, tyramine, tryptamine, and 2-phenylethylamine. This process simplifies the purification step, allowing for the determination of these derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance analysis. This method exhibits excellent reproducibility and accuracy, making it suitable for analyzing biogenic amines in beverages (Jastrzębska et al., 2018).
Organocatalysis in Chemical Synthesis
The compound is utilized in the synthesis of zwitterionic salts, which act as mild organocatalysts for transesterification reactions. These salts, formed by the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with 4-pyrrolidinopyridine, effectively catalyze the transesterification of methyl carboxylates and alcohols, showcasing its potential in organic synthesis (Ishihara et al., 2008).
Spectroscopic and Photovoltaic Research
The compound has been the subject of theoretical spectroscopic studies using density functional theory (DFT). Research focusing on its FTIR and FT-Raman spectra, along with calculations of HOMO, LUMO, and gap energy, highlights its potential in the design of efficient functional photovoltaic organic compounds (Manthri & Muhamed, 2015).
Enantioselective Synthesis in Pharmacology
It is a key intermediate in the enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, crucial for producing aprepitant, a neurokinin-1 receptor antagonist used in chemotherapy-induced nausea and vomiting. Research has developed efficient synthetic processes for this compound, demonstrating its significance in pharmaceutical manufacturing (Ouyang et al., 2013).
Catalyst Design in Organic Chemistry
The 3,5-bis(trifluoromethyl)phenyl group is prominent in thiourea organocatalysis due to its ability to bind with Lewis-basic sites. This finding has significant implications for catalyst design, enhancing the understanding of catalyst-substrate interactions in organic reactions (Lippert et al., 2012).
Safety and Efficiency in Chemical Reactions
Studies have also focused on the safe preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents, considering the potential explosive nature of these compounds. Improved and reliable methods for their preparation contribute to safer practices in chemical laboratories (Leazer et al., 2003).
Safety And Hazards
properties
IUPAC Name |
1-isothiocyanato-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NS/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)16-4-17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOSSGVJGGNASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=C=S)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369892 | |
Record name | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)phenyl isothiocyanate | |
CAS RN |
23165-29-9 | |
Record name | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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